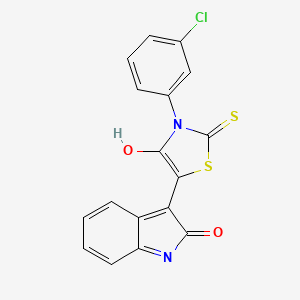

(Z)-3-(3-chlorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Description

(Z)-3-(3-Chlorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a rhodanine-derived heterocyclic compound characterized by a thiazolidinone core substituted with a 3-chlorophenyl group at position 3 and a (Z)-configured 2-oxoindolin-3-ylidene moiety at position 3. The rhodanine scaffold (2-thioxothiazolidin-4-one) is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including enzyme inhibition and antimicrobial properties . The Z-configuration of the exocyclic double bond in the indolinone substituent is critical for maintaining structural rigidity and optimizing interactions with biological targets, as observed in analogous compounds .

The 2-oxoindolin-3-ylidene moiety introduces a planar conjugated system, which could facilitate π-π stacking interactions in protein binding sites.

Properties

IUPAC Name |

3-[3-(3-chlorophenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN2O2S2/c18-9-4-3-5-10(8-9)20-16(22)14(24-17(20)23)13-11-6-1-2-7-12(11)19-15(13)21/h1-8,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRLZRBLSWAWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC(=CC=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-chlorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

Introduction of the Indolinone Moiety: The indolinone moiety is introduced through a condensation reaction between the thiazolidinone intermediate and an isatin derivative.

Chlorophenyl Substitution:

Industrial Production Methods

Industrial production of (Z)-3-(3-chlorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-chlorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thioethers or amines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-(3-chlorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance stability and binding to hydrophobic enzyme pockets. For example, the 4-chlorobenzylidene derivative in exhibits a planar structure conducive to crystal packing, while the 4-fluorophenyl analog in is a top anti-biofilm agent.

- Melting Points: Compounds with polar substituents (e.g., hydroxyl, methoxy) exhibit higher melting points (214–217°C in ) compared to non-polar analogs, likely due to hydrogen bonding.

- Synthesis Yields: Substituent steric hindrance impacts yields. For instance, bulky morpholino groups in reduce yields to 49.3%, whereas simpler benzylidene derivatives achieve >80% yields.

Spectroscopic and Crystallographic Insights

- $ ^1H $-NMR: Aromatic protons in the 6.9–8.75 ppm range confirm Z-configuration in benzylidene/indolinone derivatives . Absence of NH₂ protons (4–6 ppm) in validates substitution at the rhodanine NH.

- X-ray Crystallography: The rhodanine core in adopts a planar conformation, with the 4-chlorobenzylidene group tilted at 12.7° to the thiazolidinone ring. This geometry optimizes π-stacking in crystal lattices.

Biological Activity

(Z)-3-(3-chlorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, including case studies, data tables, and detailed analyses.

Chemical Structure and Properties

The compound's structure features a thioxothiazolidin core with a chlorophenyl group and an indolin-3-ylidene moiety, contributing to its unique biological properties. The molecular formula is C₁₃H₈ClN₃OS₂, and it exhibits specific spectral characteristics useful for identification.

Anticancer Activity

Recent studies have demonstrated that (Z)-3-(3-chlorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one exhibits promising anticancer activity. The compound has been evaluated against various cancer cell lines, revealing significant cytotoxic effects.

Table 1: Anticancer Activity Data

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited lower IC50 values compared to standard chemotherapeutics like Sorafenib.

The mechanism underlying the anticancer activity of this compound involves induction of apoptosis through mitochondrial pathways. Studies suggest that the compound activates caspase cascades and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells .

Case Studies

- Study on MCF-7 Cells : In a controlled study, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in viability. Flow cytometry analysis indicated increased annexin V binding, confirming apoptosis induction .

- HeLa Cell Line Evaluation : Another study focused on HeLa cells demonstrated that treatment with (Z)-3-(3-chlorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one resulted in significant cell cycle arrest at the G2/M phase, further supporting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 50 | |

| S. aureus | 30 | |

| P. aeruginosa | 40 |

The observed MIC values indicate effective inhibition of bacterial growth, suggesting potential applications in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.